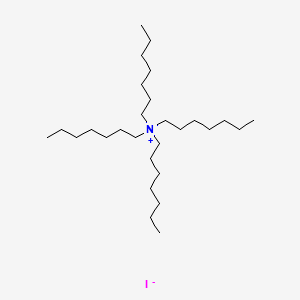

tetraheptylazanium iodide

Descripción

The exact mass of the compound Tetraheptylammonium iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56441. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tetraheptylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H60N.HI/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSOHLKZTZMKQA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H60IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883918 | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3535-83-9 | |

| Record name | Tetraheptylammonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3535-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003535839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraheptylammonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraheptylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Tetraheptylammonium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tetraheptylammonium iodide (THAI), a quaternary ammonium salt with applications as a phase-transfer catalyst and in various biological studies.[1] This document details the synthetic protocol, purification methods, and extensive characterization data to support its use in research and development.

Physicochemical Properties

Tetraheptylammonium iodide is a white to off-white crystalline powder.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₆₀IN | [1][2] |

| Molecular Weight | 537.69 g/mol | [2] |

| Melting Point | 121-125 °C | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| CAS Number | 3535-83-9 | [2] |

Synthesis of Tetraheptylammonium Iodide

Experimental Protocol: Synthesis

Materials:

-

Triheptylamine

-

1-Iodoheptane

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triheptylamine (1 equivalent) in anhydrous ethanol.

-

To this solution, add 1-iodoheptane (1.1 equivalents) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude product may precipitate out of the solution upon cooling. If not, the solvent volume can be reduced under reduced pressure to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold anhydrous diethyl ether to remove unreacted starting materials.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Tetraheptylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of tetraheptylammonium iodide (C₂₈H₆₀IN). While a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a definitive crystal structure for tetraheptylammonium iodide, this document outlines the established experimental protocols for determining such a structure. The procedures detailed herein are based on standard techniques for the crystallographic analysis of small organic molecules and analogous tetra-alkylammonium halides. This guide is intended to serve as a detailed reference for researchers undertaking the crystal structure determination of this and similar compounds, providing a foundational understanding of the synthesis, crystallization, data collection, and structure refinement processes.

Introduction

Tetraheptylammonium iodide is a quaternary ammonium salt with the chemical formula C₂₈H₆₀IN.[1][2] It finds applications in various chemical syntheses, notably as a phase transfer catalyst.[3] The determination of its single-crystal X-ray structure is crucial for a fundamental understanding of its solid-state properties, including packing efficiency, intermolecular interactions, and thermal stability. Such data provides invaluable insights for materials science applications and can inform its use in pharmaceutical contexts, particularly in the study of ionic interactions and membrane transport.

This guide presents a generalized yet detailed protocol for the complete crystal structure analysis of tetraheptylammonium iodide, from synthesis to the final structural refinement.

Experimental Protocols

Synthesis of Tetraheptylammonium Iodide

The synthesis of tetraheptylammonium iodide is typically achieved through the quaternization of a tertiary amine with an alkyl halide. A standard procedure is as follows:

-

Reaction Setup: Triheptylamine and 1-iodoheptane are combined in a suitable solvent, such as acetonitrile or ethanol, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. An excess of 1-iodoheptane is often used to ensure complete conversion of the tertiary amine.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period of 24 to 48 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product, a solid, is then purified. Purification is typically achieved by recrystallization from a suitable solvent system, such as a mixture of ethanol and diethyl ether or acetone and hexane. The purified product is collected by filtration, washed with a non-polar solvent (e.g., cold hexane) to remove any unreacted starting materials, and dried under vacuum.

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. Several methods can be employed:

-

Slow Evaporation: A saturated solution of purified tetraheptylammonium iodide in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature. Over several days to weeks, single crystals should form.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed inside a larger, sealed container containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting the growth of single crystals.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature. This decrease in temperature reduces the solubility, leading to crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

The definitive method for determining the three-dimensional atomic arrangement in a crystal is single-crystal X-ray diffraction.[4][5]

-

Crystal Mounting: A suitable single crystal, typically with dimensions in the range of 0.1 to 0.3 mm, is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (commonly Mo-Kα radiation, λ = 0.71073 Å, or Cu-Kα radiation) and a detector.[5] The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.[6] A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections. This process involves indexing the diffraction spots, integrating their intensities, and applying corrections for factors such as absorption and polarization.

Structure Solution and Refinement

-

Structure Solution: The processed data is used to solve the crystal structure. For organic molecules, direct methods or dual-space recycling methods are typically employed to determine the initial positions of the atoms.

-

Structure Refinement: The initial atomic model is then refined using a least-squares minimization procedure. This process adjusts the atomic coordinates, and anisotropic displacement parameters to achieve the best possible fit between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed by parameters such as the R-factor, weighted R-factor (wR2), and the goodness-of-fit (GooF).

Data Presentation

While specific crystallographic data for tetraheptylammonium iodide is not currently available in open-access databases, the following tables illustrate how such data would be presented. The values provided for tetra-n-butylammonium iodide are included for illustrative purposes.[7]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Tetraheptylammonium Iodide (Hypothetical) | Tetra-n-butylammonium Iodide (Example)[7] |

| Empirical Formula | C₂₈H₆₀IN | C₁₆H₃₆IN |

| Formula Weight | 537.69 | 369.36 |

| Temperature (K) | 100(2) | 100(1) |

| Wavelength (Å) | 0.71073 | 0.71073 |

| Crystal System | To be determined | Monoclinic |

| Space Group | To be determined | C2/c |

| Unit Cell Dimensions | ||

| a (Å) | To be determined | 14.2806(6) |

| b (Å) | To be determined | 14.1864(6) |

| c (Å) | To be determined | 19.5951(7) |

| α (°) | To be determined | 90 |

| β (°) | To be determined | 111.149(3) |

| γ (°) | To be determined | 90 |

| Volume (ų) | To be determined | 3702.4(3) |

| Z | To be determined | 8 |

| Density (calculated) (Mg/m³) | To be determined | 1.325 |

| Absorption Coefficient (mm⁻¹) | To be determined | 1.72 |

| F(000) | To be determined | 1536 |

| Data Collection | ||

| Reflections Collected | To be determined | Value not specified |

| Independent Reflections | To be determined | Value not specified |

| Refinement | ||

| R [I > 2σ(I)] | To be determined | 0.020 |

| wR (all data) | To be determined | 0.058 |

| Goodness-of-fit on F² | To be determined | Value not specified |

Table 2: Selected Bond Lengths and Angles (Hypothetical)

| Bond | Length (Å) | Angle | Angle (°) |

| N1-C1 | e.g., 1.53(2) | C1-N1-C8 | e.g., 109.5(1) |

| C1-C2 | e.g., 1.52(3) | C1-N1-C15 | e.g., 109.4(1) |

| C2-C3 | e.g., 1.51(3) | C1-N1-C22 | e.g., 109.6(1) |

Mandatory Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of a compound like tetraheptylammonium iodide.

Conclusion

While the definitive crystal structure of tetraheptylammonium iodide remains to be experimentally determined and reported, this technical guide provides a comprehensive framework for its analysis. The protocols outlined for synthesis, crystallization, single-crystal X-ray diffraction, and structure refinement are well-established and serve as a standard for the characterization of such quaternary ammonium salts. The successful application of these methods will yield crucial data on the solid-state conformation and intermolecular interactions of tetraheptylammonium iodide, contributing to a deeper understanding of its chemical and physical properties for its application in research and industry.

References

- 1. Tetraheptylammonium iodide for synthesis 3535-83-9 [sigmaaldrich.com]

- 2. 3535-83-9 CAS MSDS (TETRAHEPTYLAMMONIUM IODIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physicochemical Properties of Tetraheptylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraheptylammonium iodide is a quaternary ammonium salt characterized by a central nitrogen atom covalently bonded to four heptyl chains, with an iodide anion providing the counterion. This structure imparts unique physicochemical properties that make it a valuable compound in various chemical and pharmaceutical applications. Its significant lipophilicity, owing to the long alkyl chains, combined with its ionic nature, allows it to function effectively as a phase transfer catalyst, facilitating reactions between immiscible aqueous and organic phases. Furthermore, its surfactant properties are utilized in the formulation of ionic liquids and in various material science applications. This technical guide provides a comprehensive overview of the known physicochemical properties of tetraheptylammonium iodide, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications in research and development.

Physicochemical Properties

The physicochemical properties of tetraheptylammonium iodide are summarized in the table below. These properties are crucial for understanding its behavior in different solvent systems and for its application in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₆₀IN | [1][2] |

| Molecular Weight | 537.7 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 120 - 125 °C | [1][2] |

| Boiling Point | Not applicable (decomposes at high temperatures) | |

| Solubility | Soluble in organic solvents. | [1] |

| CAS Number | 3535-83-9 | [1][2] |

Experimental Protocols

Synthesis of Tetraheptylammonium Iodide via Menschutkin Reaction

The synthesis of tetraheptylammonium iodide is typically achieved through the Menschutkin reaction, which involves the quaternization of a tertiary amine with an alkyl halide. In this case, triheptylamine is reacted with iodoheptane.

Materials:

-

Triheptylamine

-

Iodoheptane

-

A polar aprotic solvent (e.g., acetonitrile, acetone)

-

Diethyl ether (for washing)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triheptylamine in an excess of the chosen polar aprotic solvent.

-

Slowly add a stoichiometric equivalent of iodoheptane to the stirred solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and allow it to reflux for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product, tetraheptylammonium iodide, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Wash the resulting solid with cold diethyl ether to remove any unreacted starting materials and solvent residues.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water.

-

Dry the purified crystals under vacuum to obtain the final product.

Determination of Melting Point

The melting point of tetraheptylammonium iodide can be determined using a standard capillary melting point apparatus.

Materials:

-

Purified tetraheptylammonium iodide

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the tetraheptylammonium iodide sample is completely dry.

-

Seal one end of a capillary tube by heating it in a flame.

-

Introduce a small amount of the powdered sample into the open end of the capillary tube and pack it down by gently tapping the tube.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observe the sample and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Determination of Solubility

A general protocol to determine the solubility of tetraheptylammonium iodide in a given organic solvent is the isothermal shake-flask method.

Materials:

-

Purified tetraheptylammonium iodide

-

Selected organic solvent

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter)

Procedure:

-

Add an excess amount of tetraheptylammonium iodide to a vial.

-

Add a known volume or mass of the organic solvent to the vial.

-

Seal the vial tightly and place it in the thermostatically controlled shaker at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a syringe and filter it to remove any suspended particles.

-

Evaporate the solvent from the filtered solution and weigh the mass of the dissolved tetraheptylammonium iodide.

-

Calculate the solubility in terms of g/100 mL or other desired units.

Visualizations

Logical Workflow: Tetraheptylammonium Iodide as a Phase Transfer Catalyst

The following diagram illustrates the general mechanism by which tetraheptylammonium iodide facilitates a reaction between two immiscible phases, a key application for this compound.

Caption: Phase transfer catalysis workflow for tetraheptylammonium iodide.

Applications in Research and Development

Tetraheptylammonium iodide's primary role in research and development is as a phase transfer catalyst . Its long alkyl chains render it soluble in organic solvents, allowing it to transport anions from an aqueous phase into the organic phase where they can react with organic substrates. This is particularly useful in nucleophilic substitution reactions, oxidations, and other transformations where the reactants are in separate, immiscible phases.

In the field of material science , tetraheptylammonium iodide is used in the synthesis of nanoparticles and in the formulation of ionic liquids . Ionic liquids are salts that are liquid at or near room temperature and are considered "green" solvents due to their low vapor pressure. The properties of the ionic liquid can be tuned by altering the structure of the cation and anion, and tetraheptylammonium iodide can be a precursor to such materials.

While direct involvement in specific signaling pathways has not been extensively documented, quaternary ammonium compounds, in general, can interact with biological membranes due to their amphipathic nature. The positively charged headgroup can interact with the negatively charged phosphate groups of phospholipids, while the long alkyl chains can intercalate into the hydrophobic core of the lipid bilayer. This can lead to changes in membrane fluidity and permeability. Although no specific pharmacological applications for tetraheptylammonium iodide have been identified, some quaternary ammonium salts have been investigated for their effects on ion channels. However, further research is needed to explore the specific biological activities of tetraheptylammonium iodide.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetraheptylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of tetraheptylammonium iodide (C₂₈H₆₀IN). Due to the limited availability of specific experimental data for this compound, this document synthesizes information from analogous long-chain tetraalkylammonium salts to predict its thermal behavior. The guide covers the primary decomposition pathways, illustrative thermal analysis data, detailed experimental protocols for characterization, and visual representations of the underlying chemical processes. This information is intended to serve as a foundational resource for professionals in research and drug development who handle or utilize this and similar quaternary ammonium compounds.

Introduction

Tetraheptylammonium iodide is a quaternary ammonium salt characterized by a central nitrogen atom bonded to four heptyl chains with an iodide counter-ion. These compounds are utilized in various applications, including as phase transfer catalysts, electrolytes in electrochemical devices, and as structure-directing agents in the synthesis of nanomaterials. A thorough understanding of the thermal stability of tetraheptylammonium iodide is critical for defining its operational limits, ensuring safety during thermally sensitive applications, and predicting potential degradation products.

The thermal decomposition of tetraalkylammonium halides can proceed through two primary pathways: Hofmann elimination and nucleophilic substitution (dealkylation) by the halide anion. The prevalence of each pathway is influenced by factors such as the structure of the alkyl groups, the nature of the anion, and the temperature.

Predicted Thermal Decomposition Pathways

The thermal degradation of tetraheptylammonium iodide is expected to follow two main competing pathways:

Hofmann Elimination

This is a beta-elimination reaction where the iodide ion acts as a base, abstracting a proton from a carbon atom beta to the nitrogen atom. This results in the formation of an alkene (1-heptene), a tertiary amine (triheptylamine), and hydrogen iodide.[1][2] The steric bulk of the tetraheptylammonium cation makes the beta-hydrogens on the heptyl chains accessible for abstraction, favoring this pathway.[1]

Nucleophilic Substitution (Dealkylation)

In this pathway, the iodide ion acts as a nucleophile, attacking one of the alpha-carbons of the heptyl chains attached to the nitrogen atom. This results in the formation of a tertiary amine (triheptylamine) and an alkyl iodide (1-iodoheptane). This mechanism is analogous to the decomposition observed for tetramethylammonium iodide, which yields trimethylamine and methyl iodide.[3]

Quantitative Thermal Analysis Data (Illustrative)

Table 1: Physical and Thermal Properties of Tetraheptylammonium Iodide and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Tetraheptylammonium Iodide | C₂₈H₆₀IN | 537.69 | 121-124 |

| Tetrahexylammonium Iodide | C₂₄H₅₂IN | 481.58 | 99-101[4] |

| Tetrabutylammonium Iodide | C₁₆H₃₆IN | 369.37 | 141-143[5][6] |

Table 2: Illustrative TGA Data for Tetraheptylammonium Iodide

| Parameter | Illustrative Value | Description |

| Onset Decomposition Temperature (Tₒ) | ~ 200 - 250 °C | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | ~ 250 - 300 °C | The temperature at which the rate of mass loss is highest. |

| Final Decomposition Temperature (Tբ) | ~ 300 - 350 °C | The temperature at which the decomposition is largely complete. |

| Mass Loss | ~ 90 - 100% | The percentage of the initial mass lost during decomposition. |

Table 3: Illustrative DSC Data for Tetraheptylammonium Iodide

| Parameter | Illustrative Value | Description |

| Melting Endotherm (Tₘ) | 121 - 124 °C | The temperature range over which the solid melts to a liquid. |

| Decomposition Exotherm/Endotherm | > 200 °C | The thermal event corresponding to the decomposition of the compound. The nature (exothermic or endothermic) can vary depending on the specific decomposition pathway and experimental conditions. |

Experimental Protocols

The following are detailed, generalized methodologies for the thermal analysis of tetraheptylammonium iodide, based on standard practices for similar organic salts.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of tetraheptylammonium iodide by measuring its mass loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, PerkinElmer Pyris 1).

Procedure:

-

Place a 5-10 mg sample of tetraheptylammonium iodide into an inert sample pan (e.g., alumina or platinum).

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature of approximately 500 °C at a constant heating rate of 10 °C/min.

-

Continuously monitor and record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum decomposition rate, and the total mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and observe the thermal events (e.g., decomposition) of tetraheptylammonium iodide by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

Procedure:

-

Weigh a 2-5 mg sample of tetraheptylammonium iodide into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the system at a starting temperature of 25 °C.

-

Heat the sample at a controlled rate, typically 10 °C/min, up to a temperature beyond its expected decomposition point (e.g., 350 °C).

-

Continuously record the differential heat flow between the sample and the reference.

-

Analyze the resulting DSC thermogram to identify endothermic events (e.g., melting) and exothermic or endothermic events associated with decomposition.

Visualizations

Decomposition Pathways

References

An In-depth Technical Guide to Tetraheptylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of tetraheptylammonium iodide. It is designed to serve as a foundational resource for professionals in research and development, offering detailed experimental protocols and data presented for practical application.

Core Properties of Tetraheptylammonium Iodide

Tetraheptylammonium iodide, a quaternary ammonium salt, is characterized by its long alkyl chains which impart a high degree of lipophilicity. This property, combined with its ionic nature, makes it a versatile compound in various chemical and electrochemical applications.

1.1. Chemical and Physical Data

The fundamental chemical and physical properties of tetraheptylammonium iodide are summarized below.

| Property | Value | References |

| Molecular Formula | C₂₈H₆₀IN | [1][2] |

| Molecular Weight | 537.69 g/mol | [2][3] |

| CAS Number | 3535-83-9 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 120 - 126 °C | [1][4] |

| Solubility | Soluble in organic solvents | [1] |

| Purity | ≥ 98% | [1] |

Key Applications and Experimental Protocols

Tetraheptylammonium iodide is prominently used as a phase transfer catalyst and as a supporting electrolyte in electrochemical studies. Its surfactant properties are also leveraged in the synthesis of nanoparticles and in the formulation of ion-selective electrodes.

2.1. Phase Transfer Catalysis

As a phase transfer catalyst, tetraheptylammonium iodide facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic). The large tetraheptylammonium cation (Q⁺) can form an ion pair with a reactant anion (A⁻) from the aqueous phase. This lipophilic ion pair (Q⁺A⁻) is soluble in the organic phase, allowing the anion to react with an organic substrate.

Logical Relationship: Mechanism of Phase Transfer Catalysis

Experimental Protocol: Phase-Transfer Catalyzed Alkylation

This protocol describes a general procedure for the N-alkylation of an indazole using an alkyl halide, catalyzed by tetraheptylammonium iodide.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the indazole (1.0 eq), potassium carbonate (2.0 eq), and tetraheptylammonium iodide (0.1 eq).

-

Add a suitable organic solvent (e.g., toluene or acetonitrile).

-

-

Reagent Addition:

-

While stirring vigorously, add the alkyl halide (1.2 eq) to the mixture at room temperature. For more reactive halides, dropwise addition may be necessary.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C and maintain for 4-12 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Purification:

-

After completion, cool the mixture to room temperature.

-

Filter the inorganic salts and wash the solid residue with the solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable extraction solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

2.2. Electrochemical Applications

Tetraheptylammonium iodide is an effective supporting electrolyte in non-aqueous electrochemistry. It provides the necessary conductivity for the solution while remaining electrochemically inert within a specific potential window.

Experimental Protocol: Preparation of a Modified Paste Electrode and Cyclic Voltammetry

This protocol is adapted from a study on a modified graphite-multiwall carbon nanotube paste electrode for the determination of ascorbic acid.

-

Preparation of the Modifier:

-

Prepare a mixture of tetraheptylammonium iodide and iodine (I₂).

-

-

Electrode Construction:

-

Thoroughly mix graphite powder and multi-walled carbon nanotubes (MWCNTs).

-

Add the tetraheptylammonium iodide-iodine modifier to the graphite-MWCNT mixture.

-

Add paraffin oil as a binder and mix until a uniform paste is obtained.

-

Pack the paste firmly into the cavity of a suitable electrode body and smooth the surface.

-

-

Cyclic Voltammetry (CV) Measurement:

-

Electrochemical Cell Setup: Use a three-electrode system with the modified paste electrode as the working electrode, a platinum wire as the counter electrode, and a Saturated Calomel Electrode (SCE) as the reference electrode.

-

Electrolyte Preparation: Prepare a phosphate buffer solution (PBS, e.g., 0.1 M, pH 2.0) as the supporting electrolyte. Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes prior to the experiment.

-

CV Scan: Immerse the electrodes in the electrolyte solution. Perform a background scan to check for impurities.

-

Analyte Addition: Add the analyte of interest (e.g., ascorbic acid) to the cell to achieve the desired concentration.

-

Measurement: Record the cyclic voltammogram by scanning the potential within a defined range at a specific scan rate (e.g., 100 mV/s).

-

Experimental Workflow: Cyclic Voltammetry

2.3. Antimicrobial Properties

Quaternary ammonium compounds, including tetraheptylammonium iodide, are known to exhibit antimicrobial properties. Their long hydrophobic chains can interact with and disrupt the lipid membranes of bacteria, leading to cell death. The iodide ion itself can also contribute to the antimicrobial effect, potentially through the formation of reactive iodine species. Further research is ongoing to fully elucidate the mechanisms and potential applications in this area.

Safety and Handling

Tetraheptylammonium iodide should be handled with care in a well-ventilated area or fume hood. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

In-Depth Technical Guide to Tetraheptylammonium Iodide (CAS 3535-83-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraheptylammonium iodide, with the CAS number 3535-83-9, is a quaternary ammonium salt. This document provides a comprehensive technical overview of its properties, synthesis, and key applications, with a focus on its utility in research and development.

Chemical Identity and Physicochemical Properties

Tetraheptylammonium iodide is a white to off-white crystalline solid.[1] It is characterized by a central nitrogen atom bonded to four heptyl chains, with an iodide counter-ion.[1] This structure imparts both lipophilic and hydrophilic characteristics, making it a versatile compound in various chemical systems.

Physicochemical Data

The key physicochemical properties of Tetraheptylammonium iodide are summarized in the table below. It is important to note that while some data are readily available, specific values for properties such as density and precise solubility in various solvents are not consistently reported in the literature. The compound is generally described as being soluble in polar organic solvents.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₈H₆₀IN | |

| Molecular Weight | 537.69 g/mol | |

| Melting Point | 121-126 °C | [2] |

| LogP (octanol/water) | 6.68880 | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in polar organic solvents | [1] |

| Hygroscopicity | Hygroscopic | [2] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of Tetraheptylammonium iodide.

-

¹H NMR Spectrum: A proton nuclear magnetic resonance (¹H NMR) spectrum is available for Tetraheptylammonium iodide, which can be used to confirm the presence and structure of the heptyl chains.[3]

-

Mass Spectrum: The mass spectrum of Tetraheptylammonium iodide has been reported, providing information on its molecular weight and fragmentation pattern.[4][5]

-

Infrared (IR) Spectrum: Infrared spectroscopy can be used to identify the characteristic vibrational modes of the molecule. An IR spectrum for Tetraheptylammonium iodide has been documented.[6]

Synthesis

The primary method for synthesizing Tetraheptylammonium iodide is the Menshutkin reaction . This reaction involves the alkylation of a tertiary amine (triheptylamine) with an alkyl halide (1-iodoheptane).

Reaction Scheme: The Menshutkin Reaction

Caption: Synthesis of Tetraheptylammonium Iodide via the Menshutkin Reaction.

Experimental Protocol (Representative)

Materials:

-

Triheptylamine

-

1-Iodoheptane

-

A suitable polar aprotic solvent (e.g., acetone, acetonitrile)

-

Diethyl ether (for precipitation/washing)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triheptylamine in the chosen solvent.

-

Slowly add a stoichiometric amount of 1-iodoheptane to the stirred solution. The reaction can be exothermic, so controlled addition is recommended.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, add diethyl ether to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold diethyl ether.

-

Dry the product under vacuum to remove residual solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Applications

Tetraheptylammonium iodide has several key applications in research and industry, primarily stemming from its properties as a phase-transfer catalyst and a surfactant.

Phase-Transfer Catalysis

As a phase-transfer catalyst (PTC), Tetraheptylammonium iodide facilitates the reaction between reactants that are in different, immiscible phases (typically an aqueous and an organic phase). The lipophilic tetraheptylammonium cation can transport an anion from the aqueous phase into the organic phase, where it can react with an organic substrate.

Caption: General Mechanism of Phase-Transfer Catalysis.

The following is a general protocol for a nucleophilic substitution reaction using a tetraalkylammonium iodide as a phase-transfer catalyst. This protocol is based on similar reactions and should be optimized for specific substrates and desired products.[8]

Materials:

-

Organic substrate (e.g., an alkyl halide)

-

Nucleophile (e.g., sodium cyanide, in aqueous solution)

-

Tetraheptylammonium iodide (catalytic amount, e.g., 1-5 mol%)

-

Organic solvent (e.g., toluene, dichloromethane)

Procedure:

-

In a round-bottom flask, combine the organic substrate, the organic solvent, and the aqueous solution of the nucleophile.

-

Add the catalytic amount of Tetraheptylammonium iodide to the biphasic mixture.

-

Stir the mixture vigorously at the desired reaction temperature. Vigorous stirring is essential to maximize the interfacial area between the two phases.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC, TLC, HPLC).

-

Upon completion, stop the reaction and separate the organic and aqueous layers.

-

Wash the organic layer with water and then with brine to remove any residual inorganic salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by an appropriate method, such as distillation or column chromatography.

Electrochemistry

Tetraheptylammonium iodide can be used in the fabrication of ion-selective electrodes (ISEs), particularly for the detection of iodide ions. The lipophilic nature of the tetraheptylammonium cation allows for the incorporation of the ionophore into a polymeric membrane.

Caption: Workflow for the preparation of an Iodide-Selective Electrode.

Biological Applications

Due to their amphiphilic nature, quaternary ammonium salts like Tetraheptylammonium iodide can interact with biological membranes. This property is exploited in studies of membrane permeability and as antimicrobial agents. The long alkyl chains can insert into the lipid bilayer, potentially disrupting membrane integrity.

A common method to assess membrane disruption is to measure the leakage of a fluorescent dye from liposomes. The following is a generalized protocol.[9]

Materials:

-

Lipid (e.g., phosphatidylcholine) to form liposomes

-

Fluorescent dye (e.g., calcein)

-

Tetraheptylammonium iodide solution of known concentration

-

Buffer solution

-

Size-exclusion chromatography column

-

Fluorometer

Procedure:

-

Liposome Preparation: Prepare liposomes encapsulating a self-quenching concentration of the fluorescent dye. This is typically done by drying a lipid film, hydrating it with the dye solution, and then extruding it through a membrane of a specific pore size to create unilamellar vesicles.

-

Purification: Separate the dye-loaded liposomes from the unencapsulated dye using a size-exclusion chromatography column.

-

Fluorescence Assay: a. Dilute the purified liposomes in a buffer solution in a cuvette. b. Measure the baseline fluorescence. c. Add a known concentration of the Tetraheptylammonium iodide solution to the cuvette. d. Monitor the increase in fluorescence over time. Disruption of the liposome membrane will cause the encapsulated dye to leak out and become de-quenched, resulting in an increase in fluorescence. e. To determine the maximum fluorescence (100% leakage), add a detergent (e.g., Triton X-100) to completely lyse the liposomes.

-

Data Analysis: Calculate the percentage of dye leakage at different concentrations of Tetraheptylammonium iodide and at various time points.

Safety and Handling

Tetraheptylammonium iodide should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. As a quaternary ammonium salt, it may cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is also noted to be hygroscopic and should be stored in a dry environment.[2]

Conclusion

Tetraheptylammonium iodide (CAS 3535-83-9) is a valuable quaternary ammonium salt with diverse applications, most notably as a phase-transfer catalyst. Its synthesis is straightforward via the Menshutkin reaction. While there is a good understanding of its properties and uses, further research to quantify certain physicochemical properties, such as density and solubility, and to develop specific experimental protocols for its various applications would be beneficial for the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. TETRAHEPTYLAMMONIUM IODIDE(3535-83-9) 1H NMR [m.chemicalbook.com]

- 4. TETRAHEPTYLAMMONIUM IODIDE(3535-83-9) MS spectrum [chemicalbook.com]

- 5. Tetraheptylammonium iodide [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of Tetraheptylammonium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for tetraheptylammonium iodide (C₂₈H₆₀IN). The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and quality control of tetraheptylammonium iodide in research and development settings.

Spectroscopic and Spectrometric Data

The following tables summarize the key spectroscopic and spectrometric data for tetraheptylammonium iodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Tetraheptylammonium Iodide

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.25 | Triplet | 8H | α-CH₂ (N-CH₂) |

| ~1.65 | Multiplet | 8H | β-CH₂ |

| ~1.30 | Multiplet | 32H | γ, δ, ε, ζ-CH₂ |

| ~0.89 | Triplet | 12H | ω-CH₃ |

Solvent: CDCl₃. Instrument: 400 MHz NMR Spectrometer.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for Tetraheptylammonium Iodide

| Chemical Shift (ppm) | Assignment |

| ~58 | α-CH₂ (N-CH₂) |

| ~31 | CH₂ |

| ~29 | CH₂ |

| ~26 | CH₂ |

| ~22 | CH₂ |

| ~14 | ω-CH₃ |

Note: This is a predicted spectrum based on the analysis of similar long-chain quaternary ammonium salts. Experimental data was not available in the cited sources.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Tetraheptylammonium Iodide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2925 | Strong | C-H stretch (asymmetric, CH₃ & CH₂) |

| 2870 - 2855 | Strong | C-H stretch (symmetric, CH₃ & CH₂) |

| 1465 | Medium | C-H bend (scissoring, CH₂) |

| 1375 | Medium | C-H bend (symmetric, CH₃) |

| ~1100 - 900 | Medium-Strong | C-N stretch |

Note: The spectrum is dominated by the absorptions of the long alkyl chains. The C-N stretching vibration is characteristic of the quaternary ammonium cation.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Tetraheptylammonium Iodide

| m/z | Ion |

| 410.5 | [M-I]⁺ (Tetraheptylammonium cation) |

| 127 | I⁻ |

Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI).[2][3]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic and spectrometric data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of tetraheptylammonium iodide is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.[1]

-

¹H NMR Acquisition:

-

A standard proton NMR pulse sequence is utilized.

-

The spectral width is set to cover the range of 0-10 ppm.

-

A sufficient number of scans (typically 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

-

The relaxation delay is set to 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is performed.

-

The spectral width is set to cover the range of 0-70 ppm to focus on the aliphatic region.

-

A larger number of scans are required compared to ¹H NMR to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of tetraheptylammonium iodide is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of tetraheptylammonium iodide is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is recommended for this ionic compound.

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.

-

The mass spectrometer is operated in positive ion mode to detect the tetraheptylammonium cation ([M-I]⁺) and in negative ion mode to detect the iodide anion (I⁻).

-

The mass-to-charge ratio (m/z) is scanned over a relevant range (e.g., 100-500 amu).

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of tetraheptylammonium iodide.

Caption: Logical workflow for the analysis of tetraheptylammonium iodide.

References

In-Depth Technical Guide: Toxicological Profile of Tetraheptylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetraheptylammonium Iodide

Tetraheptylammonium iodide is a quaternary ammonium salt consisting of a central nitrogen atom bonded to four heptyl chains, with iodide as the counter-ion. Its chemical structure lends it properties useful in various applications, including as a phase transfer catalyst and in the formulation of ionic liquids.[1] Despite its utility, a comprehensive toxicological profile remains to be established. This guide aims to bridge this knowledge gap by synthesizing available data on related compounds.

General Toxicology of Quaternary Ammonium Compounds (QACs)

Tetraheptylammonium iodide belongs to the broad class of quaternary ammonium compounds (QACs). QACs are widely used as disinfectants, surfactants, and antistatic agents.[2][3] Their toxicological effects are primarily characterized by:

-

Point-of-Contact Effects: The primary critical effects of QACs are irritation to the skin, eyes, and respiratory tract.[4][5] These effects are dose-dependent.[4] Concentrated solutions can be corrosive.[6]

-

Systemic Effects: While point-of-contact effects are most common, some studies on other QACs suggest potential for systemic toxicity, including developmental and reproductive effects, disruption of lipid metabolism, and mitochondrial dysfunction.[2][7] However, regulatory agencies have generally not classified the most common QACs as reproductive or developmental toxins at typical exposure levels.[6]

-

Antimicrobial Resistance: The widespread use of QACs has raised concerns about the development of antimicrobial resistance in various microorganisms.[3][7]

Toxicological Data from Related Tetra-alkyl Ammonium Salts

To provide a quantitative perspective, toxicological data for tetra-alkyl ammonium salts with varying alkyl chain lengths are summarized below. It is crucial to note that toxicity can be influenced by the length of the alkyl chains.

| Compound | CAS Number | Test Type | Species | Route | LD50 | Citation |

| Tetrabutylammonium iodide | 311-28-4 | Acute | Rat | Oral | 1990 mg/kg | [8] |

| Tetramethylammonium iodide | 75-58-1 | Acute | Rat | Intravenous | 3.56 mg/kg | [9] |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. A lower LD50 indicates higher toxicity.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of compounds like tetraheptylammonium iodide are critical for reproducible research. Below are generalized methodologies for key assays, based on standard practices.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, HeLa for cervical cancer cells) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., tetraheptylammonium iodide) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 (half-maximal inhibitory concentration) is determined.

In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)

-

Animal Model: Typically, rats or mice of a specific strain are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the study.

-

Dosing: The test substance is administered orally by gavage to fasted animals. A stepwise procedure is used with a starting dose, and subsequent animals are dosed at higher or lower levels depending on the outcome.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

-

LD50 Determination: The LD50 is calculated based on the mortality data.

Potential Signaling Pathway Involvement: The Role of Iodide

The iodide counter-ion of tetraheptylammonium iodide has well-documented effects on thyroid physiology. Excessive iodide intake can inhibit the synthesis of thyroid hormones.[10][11] This occurs through the downregulation of genes involved in thyroid hormone synthesis, such as the sodium-iodide symporter (NIS), thyroglobulin (Tg), and thyroid peroxidase (TPO).[10] One proposed mechanism involves the activation of the X-box binding protein 1 (XBP1)-mediated unfolded protein response in the endoplasmic reticulum.[10][11]

Excessive iodine has also been shown to potentially impact the brain-derived neurotrophic factor (BDNF)-tropomyosin receptor kinase B (TrkB) signaling pathway, which is crucial for neurodevelopment.[12]

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: Generalized workflow for an in vitro cytotoxicity assay (e.g., MTT).

Iodide-Mediated Inhibition of Thyroid Hormone Synthesis

Caption: Proposed pathway of excess iodide inhibiting thyroid hormone synthesis.

Conclusion

While a specific, detailed toxicological profile for tetraheptylammonium iodide is not currently available, this guide provides a foundational understanding based on the broader class of quaternary ammonium compounds and the known effects of iodide. The primary concerns are likely to be point-of-contact irritation, with the potential for systemic effects at higher concentrations. The iodide moiety introduces a specific potential for disruption of thyroid function. Further in vitro and in vivo studies are necessary to definitively characterize the toxicological properties of tetraheptylammonium iodide. Researchers and drug development professionals should proceed with appropriate caution, implementing robust safety protocols and considering the potential toxicities outlined in this guide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. npic.orst.edu [npic.orst.edu]

- 7. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Iodide Excess Inhibits Thyroid Hormone Synthesis Pathway Involving XBP1-Mediated Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iodide Excess Inhibits Thyroid Hormone Synthesis Pathway Involving XBP1-Mediated Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of Excessive Iodine on the BDNF-TrkB Signaling Pathway and Related Genes in Offspring of EAT Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Impact Assessment of Tetraheptylammonium Iodide

Disclaimer: Specific environmental impact data for tetraheptylammonium iodide is limited in publicly available literature. Therefore, this guide synthesizes information from analogous long-chain quaternary ammonium compounds (QACs) and organic iodides to provide a comprehensive assessment framework. The principles and methodologies outlined are based on internationally recognized guidelines.

Introduction

Tetraheptylammonium iodide is a quaternary ammonium compound characterized by a central nitrogen atom bonded to four heptyl chains and an iodide counter-ion. Its molecular structure suggests potential surface-active properties and applications as a phase-transfer catalyst, in ion-selective electrodes, and in the synthesis of nanomaterials.[1] An understanding of its environmental fate and potential ecological effects is crucial for responsible development and use. This technical guide provides a framework for assessing the environmental impact of tetraheptylammonium iodide, focusing on its ecotoxicity, biodegradability, and bioaccumulation potential.

Physicochemical Properties and Environmental Fate

The environmental behavior of tetraheptylammonium iodide is governed by its physicochemical properties. As a large, hydrophobic quaternary ammonium salt, it is expected to have low water solubility and a high octanol-water partition coefficient (Log Kow), indicating a tendency to partition into organic matter in soil and sediment.[2][3][4][5] The iodide component may influence its environmental fate through processes such as oxidation, reduction, and the formation of organo-iodine compounds.[3][6][7][8][9]

Table 1: Estimated Physicochemical Properties and Environmental Distribution of Tetraheptylammonium Iodide

| Property | Predicted Value/Behavior | Implication for Environmental Fate |

| Water Solubility | Low | Limited mobility in water; partitioning to sediment and sludge. |

| Log Kow | High | High potential for bioaccumulation and sorption to organic matter. |

| Vapor Pressure | Low | Not expected to be significantly present in the atmosphere. |

| Sorption (Koc) | High | Strong binding to soil and sediment organic carbon, reducing bioavailability in the water column.[2][3][4][5] |

| Abiotic Degradation | Hydrolysis: Stable. Photolysis: Potential for degradation of the iodide ion and formation of reactive iodine species. | The quaternary ammonium cation is resistant to hydrolysis. The iodide anion may undergo phototransformation. |

Ecotoxicity Assessment

The ecotoxicity of tetraheptylammonium iodide is predicted based on data from other long-chain QACs, which are known to be toxic to aquatic organisms. The primary mode of toxic action for QACs is the disruption of cell membranes.[10]

Table 2: Representative Ecotoxicity Data for Long-Chain Quaternary Ammonium Compounds

| Test Organism | Endpoint | Concentration Range (mg/L) | Reference QAC |

| Acute Toxicity | |||

| Green Algae (e.g., Pseudokirchneriella subcapitata) | 72h EC50 (Growth Inhibition) | 0.01 - 1.0 | C12-C18 Dialkyldimethylammonium chloride |

| Aquatic Invertebrate (Daphnia magna) | 48h EC50 (Immobilization) | 0.05 - 2.50 | Polyquaternium-6 (PQ-6)[11] |

| Fish (e.g., Rainbow Trout, Zebrafish) | 96h LC50 | 0.1 - 5.0 | C12-C18 Benzalkonium chlorides |

| Chronic Toxicity | |||

| Aquatic Invertebrate (Daphnia magna) | 21d NOEC (Reproduction) | 0.01 - 0.1 | Didecyldimethylammonium chloride |

| Fish | 28d NOEC (Growth) | 0.01 - 0.1 | Cetyltrimethylammonium chloride |

*NOEC: No Observed Effect Concentration. Data is indicative and sourced from various ecotoxicological studies on long-chain QACs.

Biodegradability Assessment

Quaternary ammonium compounds, particularly those with long alkyl chains, are generally considered to be biodegradable under aerobic conditions, although the rate can be slow.[9] Anaerobic degradation is typically much slower. The biodegradation of tetraheptylammonium iodide is expected to proceed via the cleavage of the C-N bonds.

Table 3: Representative Biodegradability Data for Long-Chain Quaternary Ammonium Compounds

| Test Type | Method | Result | Interpretation |

| Ready Biodegradability | OECD 301F (Manometric Respirometry) | < 60% in 28 days | Not readily biodegradable.[12][13][14] |

| Inherent Biodegradability | OECD 302B (Zahn-Wellens Test) | > 70% | Inherently biodegradable. |

Bioaccumulation Potential

The high lipophilicity of tetraheptylammonium iodide suggests a potential for bioaccumulation in aquatic organisms. The Bioconcentration Factor (BCF) is a key parameter for assessing this potential. For ionic compounds, BCF can be influenced by factors such as pH and the organism's metabolism.[15][16][17]

Table 4: Representative Bioaccumulation Data for Long-Chain Quaternary Ammonium Compounds

| Test Organism | Method | BCF Value (L/kg) | Reference QAC |

| Fish | OECD 305 | 100 - 2,000 | C16-C18 Dialkyldimethylammonium chloride |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the environmental impact of tetraheptylammonium iodide, based on OECD guidelines.

Algal Growth Inhibition Test (based on OECD 201)[18][19][20][21][22]

-

Test Organism: Pseudokirchneriella subcapitata or other recommended freshwater green algae.

-

Principle: Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours. The inhibition of growth is determined by measuring the algal biomass (e.g., cell count, fluorescence) at set time points and comparing it to control cultures.[18][19]

-

Procedure:

-

Prepare a range of test concentrations of tetraheptylammonium iodide in a suitable nutrient medium. A geometric series of at least five concentrations is recommended.

-

Inoculate flasks containing the test solutions and control medium with a known density of algal cells.

-

Incubate the flasks under continuous illumination and constant temperature (21-24°C) for 72 hours.

-

Measure the algal biomass at 24, 48, and 72 hours.

-

Calculate the average specific growth rate and the yield for each concentration and the control.

-

Determine the EC50 value, which is the concentration that causes a 50% reduction in growth rate or yield.[19]

-

Daphnia sp. Acute Immobilisation Test (based on OECD 202)[23][24][25][26]

-

Test Organism: Daphnia magna, less than 24 hours old.

-

Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.[20][21]

-

Procedure:

-

Prepare at least five concentrations of tetraheptylammonium iodide in a suitable test water.

-

Place a specified number of daphnids (e.g., 20 per concentration, divided into four replicates) into test vessels containing the respective test solutions and a control.[22]

-

Incubate at a constant temperature (18-22°C) with a defined light-dark cycle for 48 hours.

-

Record the number of immobilized daphnids at 24 and 48 hours.

-

Calculate the EC50 at 48 hours, which is the concentration that immobilizes 50% of the daphnids.

-

Fish Acute Toxicity Test (based on OECD 203)[27][28][29][30][31]

-

Test Organism: Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss).

-

Principle: Fish are exposed to a range of concentrations of the test substance for 96 hours in a semi-static or flow-through system. The endpoint is mortality.[23][24]

-

Procedure:

-

Acclimatize the fish to the test conditions.

-

Prepare at least five test concentrations in a geometric series.

-

Expose the fish (e.g., 7-10 per concentration) to the test solutions and a control for 96 hours.

-

Record mortality and any sublethal effects at 24, 48, 72, and 96 hours.

-

Determine the LC50, the concentration that is lethal to 50% of the test fish.[24]

-

Ready Biodegradability - Manometric Respirometry Test (based on OECD 301F)[12][13][14]

-

Principle: The biodegradability of the test substance is assessed by measuring the oxygen consumed by a microbial inoculum over a 28-day period.[12][13]

-

Procedure:

-

Prepare a mineral medium containing the test substance as the sole source of organic carbon.

-

Inoculate the medium with activated sludge or another suitable microbial source.

-

Incubate the test mixture in a closed respirometer at a constant temperature in the dark.

-

Continuously measure the oxygen consumption over 28 days.

-

Calculate the percentage of biodegradation by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test.[12]

-

Bioaccumulation in Fish: Aqueous and Dietary Exposure (based on OECD 305)[32][33][34][35][36]

-

Test Organism: A suitable fish species with a low fat content.

-

Principle: The test consists of two phases: an uptake phase where fish are exposed to the test substance, and a depuration phase where they are transferred to a clean environment. The concentration of the substance in the fish tissue is measured over time to determine the bioconcentration factor (BCF).[25]

-

Procedure:

-

Uptake Phase: Expose fish to a constant, sublethal concentration of tetraheptylammonium iodide in a flow-through system for a period sufficient to reach steady-state (e.g., 28 days).

-

Sample fish and water at regular intervals to determine the concentration of the test substance.

-

Depuration Phase: Transfer the remaining fish to a clean, flowing water system.

-

Sample fish at regular intervals to measure the elimination of the substance.

-

Calculate the BCF as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state.

-

Mandatory Visualizations

References

- 1. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]

- 2. Effect of ten quaternary ammonium cations on tetrachloromethane sorption to clay from water | U.S. Geological Survey [usgs.gov]

- 3. log KOC - ECETOC [ecetoc.org]

- 4. Quantitative structure-activity relationships for predicting soil-sediment sorption coefficients for organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. qsardb.org [qsardb.org]

- 6. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 7. oecd.org [oecd.org]

- 8. Use of acute and chronic ecotoxicity data in environmental risk assessment of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Acute and chronic toxicity of cationic polyquaterniums of varying charge density and molecular weight to Daphnia magna and Ceriodaphnia dubia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 13. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]

- 14. xylemanalytics.com [xylemanalytics.com]

- 15. Bioconcentration of Several Series of Cationic Surfactants in Rainbow Trout - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 19. shop.fera.co.uk [shop.fera.co.uk]

- 20. shop.fera.co.uk [shop.fera.co.uk]

- 21. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 22. oecd.org [oecd.org]

- 23. eurolab.net [eurolab.net]

- 24. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 25. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for Tetraheptylammonium Iodide as a Phase Transfer Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetraheptylammonium iodide as a phase transfer catalyst (PTC) in various organic transformations. This document details the mechanism of action, provides exemplary protocols for key synthetic applications, and presents quantitative data to guide reaction optimization.

Introduction to Tetraheptylammonium Iodide in Phase Transfer Catalysis

Tetraheptylammonium iodide is a quaternary ammonium salt that functions as an effective phase transfer catalyst. PTCs are instrumental in facilitating reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. The lipophilic nature of the tetraheptylammonium cation allows it to transport reactive anions from the aqueous phase into the organic phase, where they can react with organic substrates. This circumvents the insolubility barrier, leading to enhanced reaction rates, milder reaction conditions, and often improved yields and selectivities.

The structure of tetraheptylammonium iodide, with its long heptyl chains, provides significant lipophilicity, making it highly soluble in a wide range of organic solvents. This property is crucial for its efficiency as a phase transfer catalyst. Furthermore, the iodide counter-ion can play a dual role, not only as the counterion for the quaternary ammonium cation but also as a nucleophilic co-catalyst, particularly in substitution reactions involving alkyl chlorides or bromides.

Mechanism of Action

The catalytic cycle of tetraheptylammonium iodide in a typical liquid-liquid phase transfer system involves several key steps. The lipophilic tetraheptylammonium cation, Q⁺, shuttles the reactive anion, Y⁻, from the aqueous phase to the organic phase.

Caption: General mechanism of phase transfer catalysis.

A significant advantage of using tetraalkylammonium iodides is the in-situ generation of more reactive alkyl iodides from less reactive alkyl chlorides or bromides via the Finkelstein reaction. The iodide ion from the catalyst displaces the halide on the substrate, and since iodide is an excellent leaving group, the subsequent nucleophilic attack is accelerated.

Caption: Co-catalytic role via the Finkelstein reaction.

Applications in Organic Synthesis

While specific protocols for tetraheptylammonium iodide are not abundantly available in the literature, its chemical properties are similar to the well-studied tetrabutylammonium iodide (TBAI). Therefore, the following protocols for TBAI can be considered as excellent starting points for reactions using tetraheptylammonium iodide, with the understanding that some optimization of reaction conditions may be necessary.

The Williamson ether synthesis is a robust method for the preparation of ethers. Phase transfer catalysis allows this reaction to be carried out under mild conditions, avoiding the need for strong bases like sodium hydride.

Experimental Protocol (Adapted from protocols for other tetraalkylammonium halides):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alcohol or phenol (1.0 eq.), the alkyl halide (1.2 eq.), powdered potassium carbonate (2.0 eq.), and tetraheptylammonium iodide (0.05 - 0.1 eq.).

-

Solvent Addition: Add a suitable organic solvent (e.g., toluene, acetonitrile, or DMF).

-

Reaction: Heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.